molecular formula C13H17N3O B2569447 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol CAS No. 1006445-51-7

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol

Cat. No.: B2569447
CAS No.: 1006445-51-7
M. Wt: 231.299
InChI Key: JWHSGAKAKMGEEY-UHFFFAOYSA-N
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Description

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol is an organic compound with the molecular formula C13H17N3O. It is characterized by a phenol group attached to a pyrazole ring via an aminomethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1-propyl-3-aminopyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The phenol group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1-Methyl-1H-pyrazol-3-yl)amino)methyl)phenol
  • 4-(((1-Ethyl-1H-pyrazol-3-yl)amino)methyl)phenol
  • 4-(((1-Butyl-1H-pyrazol-3-yl)amino)methyl)phenol

Uniqueness

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol is unique due to its specific propyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs .

Biological Activity

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol, with the CAS number 1006445-51-7, is a compound that has attracted interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇N₃O, with a molecular weight of 231.29 g/mol. The compound features a pyrazole ring substituted with a propyl group and an amino group linked to a phenolic structure, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. A study highlighted various phenolic compounds' ability to scavenge free radicals effectively, suggesting that this compound may share similar properties .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli . While specific MIC values for this compound are not extensively documented, its structural analogs suggest potential effectiveness.

Anti-inflammatory Activity

The anti-inflammatory properties of related pyrazole derivatives have been documented, indicating that this compound may also exhibit such effects. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest in therapeutic development .

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of the pyrazole moiety is known to enhance binding affinity to specific enzymes or receptors involved in oxidative stress and inflammation pathways. This interaction can lead to the modulation of cellular signaling processes and gene expression related to antioxidant defense and inflammatory responses.

Case Studies and Research Findings

StudyFindings
Antioxidant Properties Compounds similar to this compound showed effective free radical scavenging capabilities .
Antimicrobial Testing Related pyrazole derivatives exhibited significant antimicrobial activity with MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .
Inflammation Modulation Similar compounds demonstrated potential in reducing inflammatory markers in vitro, suggesting possible therapeutic applications .

Properties

IUPAC Name

4-[[(1-propylpyrazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-8-16-9-7-13(15-16)14-10-11-3-5-12(17)6-4-11/h3-7,9,17H,2,8,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHSGAKAKMGEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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